molecular formula C9H11N5O4 B2872588 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid CAS No. 61034-18-2

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid

Cat. No.: B2872588
CAS No.: 61034-18-2
M. Wt: 253.218
InChI Key: RBFJYNFXYBVOLV-UHFFFAOYSA-N
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Description

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a compound of considerable interest in medicinal chemistry and biochemistry. It belongs to the family of purine derivatives, which are significant due to their roles in various biological processes, including energy transfer, signal transduction, and synthesis of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid often begins with the modification of the purine skeleton. The typical synthetic route involves:

  • Starting with a purine nucleus: : Functionalization of the purine nucleus through alkylation or amination reactions.

  • Introduction of the amino group: : Introduction of the 8-amino group via selective amination reactions.

  • Acetic acid functional group: : Incorporation of the acetic acid moiety through reaction with chloroacetic acid under basic conditions.

Industrial production methods generally follow similar pathways but are optimized for higher yield and purity, using scalable and cost-effective reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to yield various oxidized derivatives, depending on the reagents and conditions used. Common oxidizing agents include hydrogen peroxide and permanganate.

  • Reduction: : It can be reduced to its amine or hydroxy derivatives using reducing agents such as lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are typical, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles for substitution: : Halides, alkoxides.

Major Products

The major products of these reactions vary but can include oxidized purine derivatives, reduced amines or hydroxy compounds, and substituted purines with halides or alkoxy groups.

Scientific Research Applications

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules, including pharmaceuticals.

  • Biology: : Studies on enzyme interactions, particularly those involving purine metabolism.

  • Medicine: : Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

  • Industry: : Used in the production of nucleoside analogs and other biochemically relevant compounds.

Mechanism of Action

This compound exerts its effects through interaction with various molecular targets, particularly enzymes involved in purine metabolism. It can inhibit certain enzymes by mimicking the natural substrates, thus blocking the normal enzymatic reaction. The pathways involved often include purine salvage pathways and nucleotide synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Adenosine: : Shares the purine base and is involved in energy transfer processes.

  • Guanine: : Another purine derivative, known for its role in nucleic acid synthesis.

Uniqueness

2-(8-amino-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its unique combination of an amino group and an acetic acid moiety allows it to participate in specific biochemical reactions that other similar compounds may not.

Properties

IUPAC Name

2-(8-amino-1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O4/c1-12-6-5(7(17)13(2)9(12)18)14(3-4(15)16)8(10)11-6/h3H2,1-2H3,(H2,10,11)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBFJYNFXYBVOLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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